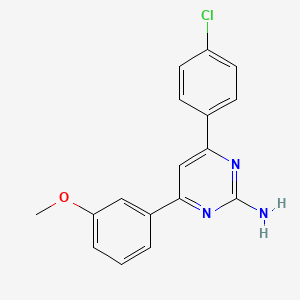
4-(2-Methoxyphenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Methoxyphenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine (MPPMPA) is a small molecule that has recently become of great interest to the scientific community due to its potential in the fields of synthetic organic chemistry and drug discovery. MPPMPA has been found to have a wide range of applications, including the synthesis of organic compounds, the generation of novel drug candidates, and the modulation of biochemical and physiological processes.
科学的研究の応用
4-(2-Methoxyphenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine has been found to have a wide range of applications in the fields of synthetic organic chemistry and drug discovery. It has been used as a starting material for the synthesis of a variety of organic compounds, including heterocycles, polymers, and polymers with biological activity. It has also been used in the generation of novel drug candidates, as well as in the modulation of biochemical and physiological processes.
作用機序
The mechanism of action of 4-(2-Methoxyphenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine is not fully understood, but it is believed to act by modulating the activities of enzymes and other proteins involved in biochemical and physiological processes. It has been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the synthesis of prostaglandins and other inflammatory mediators. In addition, it has been found to inhibit the activity of the enzyme acetylcholinesterase (AChE), which is involved in the breakdown of acetylcholine, a neurotransmitter involved in the transmission of nerve impulses.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(2-Methoxyphenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine have been studied in both in vitro and in vivo studies. In vitro studies have found that 4-(2-Methoxyphenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine can inhibit the activity of COX-2 and AChE, as well as modulate the activity of other enzymes and proteins involved in biochemical and physiological processes. In vivo studies have found that 4-(2-Methoxyphenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine can reduce inflammation and pain, as well as improve cognitive function.
実験室実験の利点と制限
The use of 4-(2-Methoxyphenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine in lab experiments has several advantages, including its low cost and easy availability. Additionally, its small molecular size makes it easy to manipulate and use in a variety of experiments. However, it also has some limitations, including its potential toxicity and its potential to cause side effects.
将来の方向性
For research include the development of new synthesis methods, the identification of new applications, and the further investigation of its biochemical and physiological effects. Additionally, further research is needed to identify new potential therapeutic targets and to develop new drugs based on 4-(2-Methoxyphenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine.
合成法
4-(2-Methoxyphenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine can be synthesized through a number of methods, including the Knoevenagel condensation reaction, the Biginelli reaction, and the Ugi multicomponent reaction. The Knoevenagel condensation is a method for the synthesis of substituted pyrimidines, which involves the condensation of aldehyde and ketone with an amine in the presence of an acid catalyst. The Biginelli reaction is a three-component reaction that involves the condensation of an aldehyde, a β-keto ester, and an urea or thiourea. The Ugi multicomponent reaction is a one-pot reaction that involves the condensation of an aldehyde, a carboxylic acid, an amine, and an isocyanide.
特性
IUPAC Name |
4-(2-methoxyphenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c1-22-13-7-5-6-12(10-13)15-11-16(21-18(19)20-15)14-8-3-4-9-17(14)23-2/h3-11H,1-2H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZBAYJMMCBEJIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=NC(=N2)N)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Methoxyphenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














